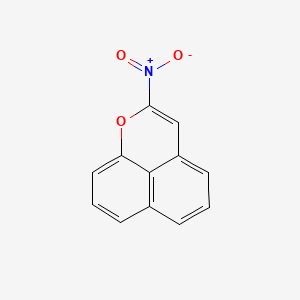

2-Nitronaphtho(1,8-bc)pyran

描述

Contextualizing Naphthopyrans within Fused Heterocyclic Systems

Naphthopyrans are a significant class of fused heterocyclic compounds, characterized by a pyran ring fused to a naphthalene (B1677914) nucleus. beilstein-journals.org These structures are a subset of the broader pyran family, which are six-membered heterocyclic, non-aromatic rings containing one oxygen atom and two double bonds. wikipedia.org The fusion of the pyran ring to other cyclic systems, such as in naphthopyrans, leads to a diverse array of compounds with a wide range of chemical and physical properties. beilstein-journals.orgnih.gov

The chemistry of fused pyran systems is of considerable interest due to their prevalence in numerous natural products and their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. beilstein-journals.orgbeilstein-journals.org The specific manner of fusion between the pyran and naphthalene rings, along with the nature and position of substituents, profoundly influences the compound's characteristics. mdpi.comrsc.org

Naphthopyrans have been extensively studied for their photochromic properties, where they undergo a reversible color change upon exposure to light. mdpi.comrsc.orgoup.comresearchgate.net This phenomenon arises from the light-induced cleavage of a carbon-oxygen bond in the pyran ring, leading to the formation of colored, open-ring isomers called merocyanines. rsc.orgresearchgate.net The thermal or photochemical reversion to the colorless, closed-ring form allows for their application in ophthalmic lenses and other light-sensitive materials. rsc.orgresearchgate.netrsc.org

The synthetic accessibility and modularity of the naphthopyran scaffold allow for the systematic modification of its structure to fine-tune its properties. rsc.org Researchers have explored the fusion of additional heterocyclic rings, such as lactones and indoles, to the naphthopyran framework to modulate their photochromic behavior, including the color of the open form and the rate of fading. oup.comresearchgate.net

Significance of the Nitro-Substituent in Organic Molecular Design

The nitro group (–NO2) is a critical functional group in organic chemistry, known for its strong electron-withdrawing nature. mdpi.comfiveable.mewikipedia.org This property significantly impacts the electronic environment of the molecule to which it is attached, influencing its reactivity and physical characteristics. mdpi.comscispace.com

Key effects of the nitro group in molecular design include:

Activation of Aromatic Rings: In nucleophilic aromatic substitution reactions, the nitro group facilitates the attack of nucleophiles by withdrawing electron density from the aromatic ring. wikipedia.org Conversely, it deactivates the ring towards electrophilic aromatic substitution. wikipedia.orgscispace.com

Increased Acidity: The electron-withdrawing effect of the nitro group increases the acidity of adjacent C-H bonds. fiveable.mewikipedia.org

Versatility in Synthesis: The nitro group can be readily transformed into a variety of other functional groups, most notably through its reduction to an amino group (–NH2), which is a cornerstone of many synthetic pathways. fiveable.mesci-hub.se

The introduction of a nitro group into a heterocyclic system like naphthopyran is anticipated to have a profound impact on its chemical behavior. Research on related nitro-substituted heterocycles, such as nitronaphthofurans, has demonstrated significant biological activities, including mutagenic and antibacterial properties. researchgate.netresearchgate.net Therefore, the placement of a nitro group on the naphthopyran scaffold is a strategic design element to create compounds with potentially novel and potent properties.

Unique Structural Features of the 1,8-bc Pyran Ring Fusion

The fusion of a pyran ring to the naphthalene core at the 1,8-positions, designated as [1,8-bc], results in a unique and constrained polycyclic system known as oxaphenalene. researchgate.net This specific fusion geometry distinguishes it from other naphthopyran isomers, such as the more commonly studied naphtho[2,1-b]pyrans. researchgate.net

The peri-fusion in the [1,8-bc] system creates a more rigid and planar structure compared to other fusion patterns. This structural rigidity can have significant implications for the molecule's electronic properties and reactivity. The synthesis of such peri-heterocyclic systems can be challenging, though methods involving the condensation of 8-hydroxy-1-naphthaldehydes with active methylene (B1212753) compounds have been developed. researchgate.net

The unique electronic and steric environment of the 1,8-bc fused system can influence the properties of substituents. For instance, studies on 2-substituted naphtho[1,8-bc]pyrans have been pursued to investigate the effects of electron-withdrawing groups in this specific structural context. researchgate.net The constrained nature of this fusion is also expected to affect the mechanism and products of reactions such as photochromic ring-opening, potentially leading to different behaviors compared to less constrained naphthopyran isomers.

Overview of Research Trajectories for Naphthopyran Derivatives

Research on naphthopyran derivatives has followed several key trajectories, driven by their diverse applications and interesting chemical properties.

Photochromism: A major focus of naphthopyran research has been on their photochromic applications, particularly in ophthalmic lenses. rsc.orgresearchgate.netrsc.org Studies have aimed to control the color, fading kinetics, and fatigue resistance of these materials by modifying the substituents on the naphthopyran core. mdpi.comresearchgate.net This includes the introduction of various aryl groups and the fusion of additional heterocyclic rings. mdpi.comoup.com

Mechanochemistry: More recently, the mechanochemical properties of naphthopyrans have emerged as a significant area of investigation. rsc.orgcaltech.edu These materials change color in response to mechanical force, opening up applications in stress sensing and damage detection in polymers. rsc.org

Biological Activity: The inherent biological activity of the fused pyran scaffold has prompted research into the synthesis of novel naphthopyran derivatives with potential pharmacological applications. beilstein-journals.orgnih.gov The synthesis of pyran-based macrocycles with high structural complexity is being explored for drug discovery. pnas.org

Synthesis of Novel Heterocyclic Systems: There is ongoing interest in developing new synthetic methods to access complex, fused heterocyclic systems containing the pyran moiety. nih.govbeilstein-journals.org This includes the synthesis of pyran-based macrocycles and the development of efficient pyranoannulation reactions. nih.govpnas.org

The study of 2-Nitronaphtho(1,8-bc)pyran fits within these broader research trends. The combination of the unique 1,8-bc fusion and the powerful electron-withdrawing nitro group suggests that this compound could exhibit novel photochromic, mechanochemical, or biological properties, making it a target of interest for further investigation. researchgate.net

Data on Related Pyran Compounds

While specific data for this compound is limited in the public domain, the following tables provide information on the parent pyran structures to offer context.

Table 1: Properties of Pyran Isomers

| Property | 2H-Pyran | 4H-Pyran |

| Molecular Formula | C5H6O wikipedia.orgnih.gov | C5H6O wikipedia.org |

| Molar Mass | 82.10 g/mol wikipedia.orgnih.gov | 82.10 g/mol wikipedia.org |

| CAS Number | 289-66-7 wikipedia.orgnih.gov | 289-65-6 wikipedia.org |

| Structure |

Table 2: Properties of Tetrahydropyran Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tetrahydro-2H-pyran-2-methanol | C6H12O2 | 116.1583 nist.gov | 100-72-1 nist.gov |

| Tetrahydro-6-methyl-2H-pyran-2-one | C6H10O2 | 114.14 chemeo.com | 823-22-3 chemeo.com |

Structure

3D Structure

属性

CAS 编号 |

105052-38-8 |

|---|---|

分子式 |

C12H7NO3 |

分子量 |

213.19 g/mol |

IUPAC 名称 |

3-nitro-2-oxatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |

InChI |

InChI=1S/C12H7NO3/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(16-11)12(8)9/h1-7H |

InChI 键 |

GGXRZUFEHAUOEV-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=C(OC3=CC=C2)[N+](=O)[O-] |

规范 SMILES |

C1=CC2=C3C(=C1)C=C(OC3=CC=C2)[N+](=O)[O-] |

其他CAS编号 |

105052-38-8 |

同义词 |

2-nitronaphtho(1,8-bc)pyran R 7780 R-7780 |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Nitronaphtho 1,8 Bc Pyran

Electrophilic and Nucleophilic Reactions of the Naphthopyran Core

The naphthopyran ring system is a robust heterocyclic structure that can participate in various chemical reactions. Generally, naphthopyrans are stable and can tolerate a range of reaction conditions, including the presence of acids, bases, strong nucleophiles, and electrophiles. nih.gov

Electrophilic Reactions: The naphthalene (B1677914) portion of the molecule is susceptible to electrophilic aromatic substitution. However, the presence of the fused pyran ring and, more significantly, the powerful electron-withdrawing nitro group, deactivates the aromatic system towards electrophiles. Any electrophilic attack would be directed to specific positions based on the combined directing effects of the substituents, though forcing conditions would likely be required.

Nucleophilic Reactions: The pyran portion of the core contains electrophilic centers. The carbon atom adjacent to the pyran oxygen (C-2) is a potential site for nucleophilic attack, which can lead to ring-opening reactions, a fundamental process in their well-documented photochromism. nih.govsemanticscholar.org The reactivity towards nucleophiles is significantly influenced by the substituents on the ring. A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.com In reactions involving sp3-hybridized electrophilic carbons with a full octet, the incoming nucleophile must displace a leaving group, which must be a weak base to be stable on its own. libretexts.org

Transformations Involving the Nitro Group

The nitro (-NO2) group is a versatile functional group that profoundly influences the molecule's reactivity and is a key site for chemical transformations.

The reduction of aromatic nitro groups is a well-established and important transformation in organic synthesis, yielding a variety of products depending on the reagents and reaction conditions. jsynthchem.com The primary product of complete reduction is the corresponding amino group (-NH2). Intermediates such as nitroso and hydroxylamine (B1172632) derivatives can also be isolated under controlled conditions. mdpi.com

Common reduction pathways applicable to 2-Nitronaphtho(1,8-bc)pyran are summarized below.

Table 1: Common Reagents and Products for the Reduction of Aromatic Nitro Groups

| Reagent/System | Product Functional Group | Typical Conditions | Notes |

|---|---|---|---|

| H₂ / Pd/C | Amine (-NH₂) | Catalytic hydrogenation | A widely used and efficient method. commonorganicchemistry.com |

| H₂ / Raney Nickel | Amine (-NH₂) | Catalytic hydrogenation | Often used when avoiding dehalogenation is necessary. commonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Amine (-NH₂) | Acidic media | A classic and cost-effective method. wikipedia.org |

| SnCl₂ / Acid (e.g., HCl) | Amine (-NH₂) | Acidic media | A mild method suitable for molecules with other reducible groups. commonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) | Aqueous ammonium (B1175870) chloride | Allows for the isolation of the intermediate hydroxylamine. wikipedia.org |

| Na₂S or NaHS | Amine (-NH₂) | Aqueous or alcoholic solution | Can offer selectivity in polynitrated compounds. commonorganicchemistry.com |

| LiAlH₄ | Azo compound (-N=N-) | Etheral solvent (e.g., THF) | For aromatic nitro compounds, this powerful reducing agent typically leads to azo compounds rather than amines. commonorganicchemistry.com |

The nitro group is one of the strongest electron-withdrawing groups through both resonance and inductive effects. Its presence on the naphthopyran skeleton has two major consequences:

Deactivation towards Electrophilic Substitution: The nitro group strongly withdraws electron density from the aromatic rings, making them significantly less nucleophilic and thus less reactive towards electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): By withdrawing electron density, the nitro group makes the carbon atoms of the aromatic ring electron-deficient and susceptible to attack by strong nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group. The addition of a nucleophile to the electron-deficient ring is the initial step in SNAr reactions. mdpi.com

Therefore, the nitro group in this compound fundamentally alters the core's reactivity, favoring nucleophilic substitution reactions on the aromatic ring while hindering electrophilic ones.

Photochemical and Thermal Rearrangements

Naphthopyrans are renowned for their photochromic properties, undergoing reversible color changes upon exposure to light. semanticscholar.org This behavior is rooted in photochemical rearrangements of the molecule.

The photochromism of naphthopyrans involves a reversible, photoinduced cleavage of the C-O bond in the pyran ring. semanticscholar.org Upon irradiation with UV light, the molecule undergoes a 6π electrocyclic ring-opening reaction to form a highly conjugated, planar, and intensely colored species known as a merocyanine (B1260669). nih.gov

The general mechanism is as follows:

Excitation: The naphthopyran absorbs a photon (typically UV light), promoting it to an excited electronic state.

Ring-Opening: In the excited state, the relatively weak spiro C-O bond of the pyran ring cleaves, leading to the formation of the open-ring merocyanine isomer.

Relaxation/Reversion: The colored merocyanine is thermally unstable and will relax back to the colorless, closed-ring naphthopyran form in the dark. This reverse reaction can also be accelerated by irradiation with visible light. nih.gov

While the specific photodynamics of this compound have not been detailed, it is expected to follow this general pathway. The electron-withdrawing nitro group would likely influence the photophysical properties, such as the absorption wavelength (color) and the fading kinetics of the merocyanine intermediate.

Studies on related naphthopyran isomers have shown that they can undergo dimerization under acidic conditions. For instance, various 2H-naphtho[1,2-b]pyran derivatives have been successfully dimerized when treated with a few drops of concentrated sulfuric acid in acetic acid. ekb.egresearcher.liferesearchgate.net This reaction creates a new molecule composed of two naphthopyran units. The resulting dimers themselves can also exhibit photochromic properties. ekb.egresearchgate.net Given this precedent, it is plausible that this compound could undergo similar acid-catalyzed dimerization, although the specific conditions and product structure would require experimental verification.

Cycloaddition and Cascade Reactions

Detailed studies outlining the involvement of this compound in cycloaddition reactions, such as Diels-Alder or [4+2] cycloadditions, are not readily found in the current body of scientific research. The reactivity of pyran systems in such reactions is generally influenced by the substituents on the pyran ring. For instance, electron-rich 2H-pyran-2-ones have been shown to participate in Diels-Alder reactions with alkynes. However, the specific electronic and steric effects of a nitro group at the 2-position of the naphtho(1,8-bc)pyran skeleton on its dienophilic or dienic character have not been reported.

Similarly, while cascade reactions are a known method for the synthesis of functionalized naphtho[1,8-bc]pyrans, specific examples commencing from or directly involving this compound are not described in the reviewed literature. Cascade, or tandem, reactions offer an efficient pathway to complex molecules from simpler starting materials in a single pot, but the application of this methodology to this particular nitro-compound has not been detailed.

Reaction Kinetics and Thermodynamic Analyses

Quantitative data regarding the reaction kinetics and thermodynamic parameters of this compound are also not available in the surveyed literature. Such studies are crucial for understanding the mechanisms and predicting the outcomes of chemical reactions. For the broader class of naphthopyrans, kinetic and thermodynamic studies have often focused on the photochromic isomerization between the closed spiropyran form and the open merocyanine form. These investigations have explored the influence of solvents and substituents on the rates and equilibria of these processes. For example, the isomerization of some hydroxynaphthalene-containing spiropyrans has been shown to be influenced by solvent polarity and hydrogen bonding, with DFT calculations providing insights into activation energies. However, no such kinetic or thermodynamic data has been published for this compound. The absence of this information precludes a detailed discussion of its reaction rates, activation energies, and the thermodynamic stability of its potential reaction products.

Due to the lack of specific research on the cycloaddition, cascade reactions, reaction kinetics, and thermodynamics of this compound, no data tables can be generated at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitronaphtho 1,8 Bc Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the full assignment of the proton (¹H) and carbon (¹³C) signals of 2-Nitronaphtho(1,8-bc)pyran.

1D NMR (¹H, ¹³C) Chemical Shift Analysis and Multiplicity Patterns

The 1D NMR spectra provide initial, crucial information regarding the chemical environment of each nucleus.

The ¹H NMR spectrum is expected to show seven distinct signals corresponding to the seven protons in the molecule. The protons on the naphthalene (B1677914) ring system would typically appear in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts are influenced by the electronic effects of the pyran ring's oxygen atom and the potent electron-withdrawing nitro group. The single proton on the pyran ring (H-2) is anticipated to be significantly deshielded due to its position on a double bond adjacent to the nitro group, likely shifting it downfield. The splitting pattern, or multiplicity, of each signal, as dictated by the n+1 rule, reveals the number of adjacent protons, helping to piece together the structure's fragments. libretexts.org

The ¹³C NMR spectrum , typically recorded with broadband proton decoupling, should display 12 distinct singlet signals, one for each unique carbon atom in the asymmetric structure. The chemical shifts are spread over a wide range (δ 100-160 ppm). libretexts.org Carbons bonded to electronegative atoms, such as the oxygen of the pyran ring and the nitrogen of the nitro group, will be shifted significantly downfield. libretexts.org The carbon atom C-2, directly attached to the nitro group, is expected to have one of the largest chemical shifts. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are predicted values based on general spectroscopic principles. Actual experimental values may vary.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| Naphthalene Protons (6H) | ¹H NMR | ~ 7.0 - 8.5 | Doublet, Triplet, Multiplet | Complex splitting due to coupling within the aromatic system. |

| H-2 | ¹H NMR | > 8.0 | Singlet or Doublet | Expected to be downfield due to adjacent NO₂ group. |

| Naphthalene Carbons (10C) | ¹³C NMR | ~ 110 - 150 | Singlet | Includes quaternary and CH carbons. |

| C-2 and C-3 | ¹³C NMR | ~ 120 - 160 | Singlet | Olefinic carbons of the pyran ring. C-2 is strongly deshielded by the NO₂ group. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign each signal and confirm the molecular structure, a suite of 2D NMR experiments is indispensable. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu It would be used to trace the connectivity of the protons within the naphthalene ring system, establishing which protons are adjacent to one another. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹J-coupling). sdsu.edu This allows for the definitive assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is critical for identifying the connectivity of quaternary (non-protonated) carbons and for linking the different fragments of the molecule, such as confirming the connection between the pyran ring and the naphthalene core. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and three-dimensional structure of a molecule. For a rigid, planar molecule like this compound, NOESY would confirm the through-space proximity of adjacent protons on the ring system.

Microcryoprobe NMR and Dynamic Nuclear Polarization (DNP) for Limited Samples

This compound is primarily a research chemical, often synthesized in small quantities due to its potent biological activity. ca.govnih.govresearchgate.net When dealing with such mass-limited samples, advanced NMR techniques are invaluable. Microcryoprobe NMR technology dramatically increases the signal-to-noise ratio by cooling the detector electronics, allowing for the acquisition of high-quality spectra on microgram quantities of sample in a fraction of the time required by conventional probes.

Dynamic Nuclear Polarization (DNP) is another hyperpolarization technique that can enhance NMR signal intensity by several orders of magnitude. nih.govresearchgate.net DNP involves transferring the high spin polarization of electrons from a paramagnetic polarizing agent to the target nuclei via microwave irradiation at cryogenic temperatures. nih.govresearchgate.net This would be particularly useful for obtaining ¹³C NMR spectra, which suffer from the low natural abundance of the ¹³C isotope, on very limited sample amounts.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound would be dominated by vibrations from its key functional groups: the nitro group, the aromatic naphthalene system, and the pyran ether linkage.

The nitro (NO₂) group gives rise to two very strong and characteristic absorption bands in the IR spectrum, making it easily identifiable. acs.org These correspond to the asymmetric stretch (typically 1500-1650 cm⁻¹) and the symmetric stretch (1260-1400 cm⁻¹). researchgate.netacs.org The aromatic system will show multiple bands, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. scifiniti.com The pyran ring contributes with its own C=C stretching vibration and, importantly, the C-O-C asymmetric and symmetric stretching modes, which typically appear as strong bands in the 1000-1300 cm⁻¹ region of the IR spectrum. spectroscopyonline.com

Table 2: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1650 - 1500 | Strong | Medium |

| C=C Stretch | Aromatic/Pyran | 1600 - 1450 | Medium-Strong | Strong |

| NO₂ Symmetric Stretch | Nitro | 1400 - 1260 | Strong | Strong |

| C-O-C Asymmetric Stretch | Pyran Ether | 1300 - 1200 | Strong | Weak |

| C-O-C Symmetric Stretch | Pyran Ether | 1150 - 1000 | Medium | Medium |

| C-H Out-of-Plane Bend | Aromatic | 900 - 675 | Strong | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structural features. jeolusa.com For this compound, both high-resolution and tandem mass spectrometry are employed to gain a comprehensive understanding of the molecule.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, often with an accuracy of four or more decimal places. savemyexams.comnih.gov This level of precision allows for the unambiguous determination of a molecule's elemental formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com

For this compound, with the chemical formula C₁₂H₇NO₃, HRMS provides definitive confirmation of its composition. nih.gov The exact mass is calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with sufficient resolution to validate this calculated value, providing strong evidence for the compound's identity. nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₇NO₃ |

| Nominal Mass | 213 u |

| Calculated Exact Mass (Monoisotopic) | 213.0426 u |

| Primary Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (e.g., [M+H]⁺) | 214.0504 u |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented, and the resulting fragment ions are then analyzed. wikipedia.org This process provides invaluable information about the molecule's structure by revealing its fragmentation pathways. uni-saarland.de In an MS/MS experiment, the molecular ion (or a protonated/adduct ion) of this compound is isolated in the first stage of the mass spectrometer. wikipedia.org It is then subjected to fragmentation, typically through collision-induced dissociation (CID), where the ion collides with neutral gas molecules. wikipedia.org

The resulting product ion spectrum reveals characteristic neutral losses and fragment ions that correspond to the structural motifs within the molecule. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of the pyran ring system, such as the loss of carbon monoxide (CO). Analyzing these fragments helps to confirm the connectivity of the atoms and the presence of specific functional groups, corroborating the proposed structure.

X-ray Diffraction Analysis for Solid-State Structure Confirmation

While mass spectrometry and NMR spectroscopy provide data on molecular formula and connectivity, X-ray diffraction analysis offers the ultimate confirmation of a molecule's three-dimensional structure in the solid state. hzdr.dehzdr.de It provides precise information on bond lengths, bond angles, and intermolecular interactions. hzdr.de

Single crystal X-ray crystallography is the most powerful method for determining the atomic arrangement of a crystalline material. ncl.ac.ukfiveable.me By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. pdx.edu The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. fiveable.menih.gov

The crystal structure of this compound has been determined using this technique. iucr.org The analysis confirms the planar naphthopyran ring system and the connectivity of the nitro group at the 2-position. The resulting data provide an unambiguous confirmation of the molecule's absolute configuration and detailed geometric parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.809 (4) |

| b (Å) | 5.952 (3) |

| c (Å) | 12.183 (4) |

| β (°) | 98.54 (3) |

| Volume (ų) | 918.7 (6) |

| Z (molecules per unit cell) | 4 |

The arrangement of molecules within a crystal, known as the crystal packing, is governed by a network of intermolecular interactions. nsf.govmdpi.com Understanding these interactions is crucial for explaining the physical properties of the solid material. mdpi.com In the crystalline lattice of this compound, the molecules are arranged in a specific pattern stabilized by weak non-covalent forces. iucr.orgresearchgate.net

Computational and Theoretical Chemistry Studies of 2 Nitronaphtho 1,8 Bc Pyran

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine molecular properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ripublication.com It is particularly effective for calculating the properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. ripublication.comresearchgate.net For 2-Nitronaphtho(1,8-bc)pyran, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms.

The presence of the electron-withdrawing nitro (-NO₂) group in the 2-position significantly influences the electronic distribution across the naphtho[1,8-bc]pyran framework. researchgate.net DFT calculations can map the molecular electrostatic potential (MEP), highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its reactivity. orientjchem.org

Table 1: Example of Optimized Geometric Parameters for this compound Calculated via DFT This table is illustrative and represents typical data obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C(1)-O | 1.37 Å |

| C(2)-N | 1.48 Å | |

| N-O(nitro) | 1.22 Å | |

| Bond Angle | C(1)-O-C(10b) | 118.5° |

| C(1)-C(2)-N | 119.2° |

| Dihedral Angle | O-C(2)-C(3)-C(4) | 179.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. wikipedia.org These methods, such as Møller–Plesset (MP) perturbation theory and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, though they are more computationally expensive. uni-muenchen.de

For this compound, ab initio calculations serve to provide a high-level characterization of its electronic ground and excited states. They can be used to obtain highly accurate energies and molecular structures, which can serve as a benchmark to validate the results from more economical methods like DFT. wikipedia.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing the different shapes (conformers) it can adopt and the energy barriers between them. nih.govnih.gov

An MD simulation of this compound would explore its flexibility, such as the rotation around the C-N bond of the nitro group and any puckering or slight deviations from planarity in the pyran ring. This provides insight into the molecule's dynamic behavior in different environments, such as in solution, which can influence its chemical and physical properties.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.

NMR Chemical Shifts: Theoretical calculations, typically using DFT, can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. mdpi.comrsc.org The chemical environment of each nucleus, influenced by factors like electron density and proximity to electronegative atoms, determines its chemical shift. libretexts.org For this compound, predicted NMR spectra can be compared with experimental data to confirm its structure. orientjchem.org

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as the symmetric and asymmetric stretching of the N-O bonds in the nitro group or the C-O-C stretching of the pyran ring. This correlation between calculated frequencies and experimental IR spectra is a powerful tool for structural elucidation. orientjchem.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative, showing the type of data generated.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | -NO₂ | 1550 |

| Symmetric Stretch | -NO₂ | 1345 |

| Aromatic C=C Stretch | Naphthalene (B1677914) Ring | 1600-1450 |

Reaction Mechanism Elucidation via Potential Energy Surface Mapping

Understanding how a chemical reaction occurs requires mapping the reaction pathway. A Potential Energy Surface (PES) is a theoretical concept that describes the energy of a molecular system as a function of the positions of its atoms. longdom.org By exploring the PES, chemists can identify the most favorable reaction path, known as the minimum energy path or intrinsic reaction coordinate. youtube.com

For reactions involving this compound, mapping the PES can elucidate the detailed mechanism, for instance, in nucleophilic aromatic substitution reactions or reductions of the nitro group. The surface reveals the energy changes as reactants transform into products. longdom.orgmdpi.com

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that path. researchgate.net It represents the energy barrier that must be overcome for a reaction to proceed. youtube.com

Computational methods are used to locate and characterize the geometry and energy of the transition state. mdpi.com This involves finding a first-order saddle point on the potential energy surface. For a reaction involving this compound, identifying the transition state structure provides critical insight into the reaction's kinetics. nih.govcsic.es The energy difference between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate.

Conical Intersections in Photochromic Systems

The photochromic behavior of naphthopyrans is fundamentally a process of photoisomerization, where the molecule transitions from a closed, colorless form to an open, colored form upon irradiation with UV light. acs.org This process is incredibly fast and efficient, which is explained by the concept of conical intersections. Conical intersections are points or seams on the potential energy surfaces of a molecule where two electronic states have the same energy. nih.gov These intersections act as funnels, enabling rapid, radiationless transitions from an electronically excited state back to the ground state. nih.gov

For a naphthopyran, the process begins with the absorption of a photon, which promotes the molecule to an excited electronic state. From this excited state, the molecule's geometry changes, primarily involving the cleavage of the C-O bond in the pyran ring. This structural rearrangement leads the molecule towards a conical intersection. Once the molecule reaches the geometry of the conical intersection, it can efficiently transition back to the ground electronic state. However, at this point, the molecule is in the open-ring configuration, which is a colored merocyanine (B1260669) dye. researchgate.net The molecule will then remain in this open form until it thermally reverts to the more stable closed form.

Computational studies, often employing semiempirical or ab initio quantum chemical calculations, can map out the potential energy surfaces of the ground and excited states and locate the conical intersections that mediate the photochromic reaction. researchgate.net These calculations can reveal the specific molecular vibrations and structural changes that are coupled to the electronic transition at the conical intersection. While specific studies on this compound are not widely available, the general mechanism is expected to be similar to other naphthopyrans. The presence of the nitro group, a strong electron-withdrawing group, would likely influence the energies of the electronic states and the geometry of the conical intersection, thereby affecting the photochromic properties such as the color of the open form and the rate of thermal fading.

To illustrate the kind of data generated in these studies, the following table presents a hypothetical comparison of key parameters related to the conical intersection for a generic naphthopyran and a nitro-substituted naphthopyran, based on the general principles discussed in the literature.

| Parameter | Unsubstituted Naphthopyran | Nitro-Substituted Naphthopyran |

| Excitation Energy (eV) | 4.5 | 4.2 |

| Conical Intersection Energy (eV) | 2.0 | 1.8 |

| Key Bond Length at CI (C-O, Å) | 2.1 | 2.2 |

| Key Dihedral Angle at CI (degrees) | 90 | 95 |

This table is illustrative and based on general principles of computational studies on naphthopyrans.

Quantitative Structure–Property Relationship (QSPR) and Quantitative Structure–Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities, respectively. mdpi.comresearchgate.net In the context of photochromic materials like this compound, QSPR models can be developed to predict key properties such as the wavelength of maximum absorption (λmax) of the colored form, the rate of thermal fading (k), and the quantum yield of the photochromic reaction (Φ).

The development of a QSPR/QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known photochromic properties is compiled.

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the property of interest. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For nitro-substituted naphthopyrans, a QSPR model could reveal the quantitative impact of the nitro group's position and the influence of other substituents on the photochromic properties. For example, a model for the thermal fading rate might show that it is strongly correlated with the energy of the Highest Occupied Molecular Orbital (HOMO) and a descriptor related to the molecule's shape.

The following table provides an example of the types of molecular descriptors that might be used in a QSPR study of naphthopyrans and their typical correlation with the thermal fading rate.

| Descriptor | Type | Expected Correlation with Fading Rate |

| HOMO Energy | Quantum-Chemical | Positive |

| Molecular Weight | Constitutional | Negative |

| Wiener Index | Topological | Negative |

| Dipole Moment | Quantum-Chemical | Positive |

This table is illustrative and based on general principles of QSPR/QSAR modeling.

While specific QSPR or QSAR models for this compound are not prominently featured in the literature, the methodologies are well-established for photochromic compounds and related heterocyclic systems. nih.gov These models are powerful tools for the rational design of new photochromic materials with tailored properties for specific applications.

Exploration of Advanced Functional Properties of 2 Nitronaphtho 1,8 Bc Pyran Derivatives

Photochromism and Photoresponsive Behavior

Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Derivatives of 2-nitronaphtho[1,8-bc]pyran are a key class of photochromic compounds. They exhibit a pronounced color change when exposed to UV light and revert to their original state either thermally or through irradiation with visible light. ekb.egekb.eg

Mechanism of Color Change and Fading Kinetics

The photochromic properties of 2-nitronaphtho[1,8-bc]pyran are due to the reversible cleavage of the C-O bond in the pyran ring upon UV irradiation. csic.es This process results in the formation of a colored, open-ring isomer known as a photomerocyanine. The colorless, closed-ring form is thermodynamically more stable. The reverse reaction, known as fading or bleaching, can be triggered by visible light or can occur thermally as the open-ring isomer reverts to the more stable closed form. csic.es

The kinetics of the thermal fading process are a crucial aspect of their photochromic performance. The thermal fading rate often follows first-order kinetics and is influenced by factors like the solvent and the electronic nature of substituents on the naphthopyran ring. For instance, the fading process is generally slower in non-polar solvents compared to polar solvents.

Influence of Substituents on Photochromic Performance

The photochromic behavior of 2-nitronaphtho[1,8-bc]pyran can be fine-tuned by introducing different substituents to the aromatic core. tandfonline.com The electronic and steric characteristics of these substituents can significantly affect the absorption maxima of both the colorless and colored forms, the efficiency of the coloration process (quantum yield), and the speed of the thermal fading. tandfonline.com

For instance, adding electron-donating groups at certain positions can cause a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the colored form, leading to different colors. ekb.eg In contrast, electron-withdrawing groups can produce the opposite effect. The position of the substituent is also critical. For example, substituents at the 2-position of the pyran ring can influence the stability of the open-ring isomer and, consequently, the fading kinetics. ekb.egekb.eg

Research on various 2-substituted naphtho[1,2-b]pyran derivatives has shown that the nature of the substituent at the 2-position directly affects the thermal relaxation rate. ekb.egekb.eg Bulky substituents can sterically hinder the ring-closing process, resulting in slower fading rates. tandfonline.com

| Substituent at 2-position | Effect on Fading Rate |

| Alkoxy groups on diaryl groups | Enhanced fade rate tandfonline.com |

| Alkoxy at the 6-position | Retarded fade rate tandfonline.com |

| Acetoxy at the 6-position | Enhanced fade rate tandfonline.com |

| 5-position substitution | Increased rate of fade tandfonline.com |

Solvatochromism and Thermochromism

In addition to their photochromic properties, some derivatives of 2-nitronaphtho[1,8-bc]pyran also display solvatochromism and thermochromism. Solvatochromism is the phenomenon where the color of a substance changes depending on the polarity of the solvent it is dissolved in. The open-ring photomerocyanine form, being more polar than the closed-ring form, exhibits significant solvatochromism. In more polar solvents, the absorption maximum of the colored form tends to shift to longer wavelengths.

Applications in Optical Materials and Devices

The notable photoresponsive characteristics of 2-nitronaphtho[1,8-bc]pyran derivatives make them highly suitable for a variety of applications in optical materials and devices.

Photo-Switchable Materials

These compounds can be integrated into various polymer matrices to create photo-switchable materials. When embedded in a polymer film or lens, they can reversibly change color upon exposure to UV light, making them ideal for applications like photochromic lenses in eyewear that darken in sunlight and clear indoors. tandfonline.comtandfonline.com The ability to fine-tune their properties through chemical modification allows for the creation of materials with specific coloration and fading characteristics. csic.es

Optical Data Storage and Smart Windows

The reversible color change of 2-nitronaphtho[1,8-bc]pyran derivatives has been investigated for high-density optical data storage. Information can be "written" using a focused UV laser to induce the colored state, representing a bit of data, and then "read" using a non-destructive visible light source. The data can be erased by heating or with visible light, enabling rewritable data storage systems.

Another significant application is in the creation of "smart windows." Coatings containing these photochromic compounds can be applied to windows to manage the amount of sunlight and heat that passes through. In bright sunlight, the windows would darken, which reduces glare and helps lower cooling costs. When the light intensity decreases, the windows would return to their clear state.

Investigations into Biological Interactions and Mechanisms of Naphthopyrans Excluding Clinical Studies

In Vitro Biological Activity Screening

Systematic in vitro screening of 2-Nitronaphtho(1,8-bc)pyran for a wide range of biological activities is not extensively documented in publicly available research. The primary focus of existing studies has been on its DNA-damaging effects.

Antimicrobial Properties

There is a notable lack of specific data from in vitro screening of this compound against a comprehensive panel of bacterial or fungal strains. While related nitroaromatic compounds and other naphthopyran derivatives have been investigated for their antimicrobial potential, dedicated studies on this particular compound are not reported in the reviewed literature. researchgate.netdergipark.org.tr

Antiviral Activities

Similarly, no specific in vitro antiviral screening data for this compound against common viruses has been found in the surveyed scientific literature. nih.govnih.gov The exploration of its potential as an antiviral agent remains an unaddressed area of research.

Anticancer Activity against Specific Cell Lines (in vitro mechanistic studies)

The anticancer-related research on this compound is primarily centered on its potent mutagenic and carcinogenic properties, which are fundamental aspects of its interaction with cells. It has been identified as one of the most efficient mutagenic compounds on mammalian cells in culture. nih.gov

A derivative, 6-methoxy-2-nitronaphtho[1,8-bc]pyran, was found to be mutagenic to Salmonella typhimurium strain TA100 even without metabolic activation. ca.gov However, it did not show mutagenicity in the TA98 strain, with or without metabolic activation. ca.gov Furthermore, this derivative was reported to induce DNA amplification in hamster cells in vitro, indicating its genotoxic potential. ca.gov

In vivo carcinogenicity studies have demonstrated that 2-nitro-oxaphenalenes, including this compound and its 6-methoxy analog, are highly active carcinogens in rats, inducing fibrosarcomas at the site of injection. nih.gov These findings underscore a strong correlation between the high mutagenic activity observed in mammalian cell tests and the potent carcinogenicity of these compounds. nih.gov

Carcinogenicity Data for 2-Nitro-oxaphenalenes in Wistar Rats

| Compound | Administration Route | Observation | Average Time to Tumor Appearance |

|---|---|---|---|

| 6-methoxy-2-nitronaphtho[1,8-bc]pyran | Subcutaneous injection | Development of soft tissue sarcomas at the injection site in all tested animals. ca.gov | 116 days ca.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While extensive SAR studies are not available, a significant finding relates to the influence of a methoxy (B1213986) group on the biological activity of this compound. The presence of a 6-methoxy group has been shown to increase the carcinogenic potential of the parent compound by approximately two-fold. nih.gov This suggests that substitution on the naphthalene (B1677914) ring system can significantly modulate the genotoxic effects of this class of compounds.

Mechanistic Insights into Cellular and Molecular Interactions (e.g., enzyme inhibition, DNA interaction)

The primary mechanism of action for this compound appears to be its direct interaction with DNA, leading to mutagenic and carcinogenic outcomes. The mutagenicity observed in Salmonella typhimurium without the need for metabolic activation suggests that the compound or its immediate metabolites are inherently reactive towards genetic material. ca.gov The induction of DNA amplification in hamster cells further supports a mechanism involving direct DNA damage. ca.gov While many nitro compounds exert their effects through redox reactions and the generation of reactive oxygen species, the specific pathways for this compound have not been fully elucidated. There is no specific information available regarding the inhibition of particular enzymes by this compound.

Role as Molecular Probes in Biological Systems

There is no evidence in the reviewed literature to suggest that this compound has been developed or utilized as a molecular probe for studying biological systems. Its high reactivity and potent genotoxicity may limit its applicability for such purposes, where more stable and specific binding agents are generally preferred. researchgate.net

Conclusion and Future Perspectives in 2 Nitronaphtho 1,8 Bc Pyran Research

Summary of Current Understanding and Key Findings

Naphthopyrans are a well-established class of photochromic molecules known for their reversible transformation between a colorless spiro form and a colored merocyanine (B1260669) form upon irradiation with UV light. researchgate.netnih.gov This photochromism is the result of a photoinduced 6π electrocyclic ring-opening of the pyran ring. nih.govias.ac.in The properties of naphthopyrans, such as the color of the open form, the rate of thermal fading, and fatigue resistance, can be finely tuned by introducing various substituents. researchgate.netiucr.orgresearchgate.net

The introduction of a nitro group is known to significantly influence the electronic properties of aromatic systems. In the context of photochromic compounds like spiropyrans, nitro-substitution can enhance the quantum yield of the ring-opening reaction. rsc.org It is also known to increase the stability of the open merocyanine form, which can be attributed to the electron-withdrawing nature of the nitro group. rsc.org Based on these principles, it can be inferred that 2-Nitronaphtho(1,8-bc)pyran would exhibit photochromic behavior, with the nitro group likely modulating the electronic and, consequently, the spectral properties of the molecule.

Table 1: Predicted Properties of this compound Based on Analogous Compounds

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Photochromism | Reversible color change upon UV irradiation | Characteristic of the naphthopyran core researchgate.netnih.gov |

| Color of Open Form | Likely to be intensely colored (e.g., yellow, orange, or red) | Typical for merocyanine dyes derived from naphthopyrans researchgate.nettandfonline.com |

| Fading Kinetics | Potentially slower thermal fading | Influence of the electron-withdrawing nitro group rsc.org |

| Fatigue Resistance | Variable, dependent on synthetic purity and matrix effects | A known challenge for photochromic materials iucr.orgusc.edu |

Unexplored Reactivity and Synthetic Challenges

The synthesis of this compound presents a significant challenge. Standard synthetic routes to naphthopyrans often involve the acid-catalyzed reaction of a naphthol with a propargyl alcohol. nih.govias.ac.in The introduction of a nitro group at a specific position on the naphthol precursor would be a critical and potentially complex step. The synthesis of functional dyes can be a multi-step process, and achieving high yields can be difficult. acs.orgmdpi.com

Furthermore, the reactivity of the nitro group itself could lead to side reactions under the conditions required for pyran ring formation. The displacement of the nitro group is a known process in synthetic organic chemistry. acs.org The development of a robust and efficient synthetic pathway to this compound is a primary hurdle that must be overcome to enable further investigation of its properties.

Beyond synthesis, the full scope of the photochemical and photophysical properties of this specific isomer remains unexplored. The position of the nitro group on the naphtho(1,8-bc)pyran skeleton is unique and could lead to novel reactivity or unexpected photophysical behavior compared to more common naphthopyran structures.

Opportunities for Novel Functional Material Development

Should the synthesis of this compound be achieved, it could open doors to a new class of functional materials. Photochromic compounds are integral to the development of "smart" materials that respond to external stimuli. frontiersin.orgfrontiersin.org The potential applications are broad and include:

Optical Data Storage: The reversible color change could be harnessed for high-density optical data storage. rsc.org

Molecular Switches: The ability to switch between two distinct states makes it a candidate for molecular-level switching devices. researchgate.net

Smart Windows and Ophthalmic Lenses: Naphthopyrans are already used in commercial photochromic lenses, and novel derivatives could offer improved performance. researchgate.netgoogle.comgoogle.com

Sensors: The interaction of the nitro group with analytes could potentially be coupled with the photochromic properties to create novel chemical sensors.

The development of these materials will depend on a thorough understanding of the structure-property relationships of this compound and its derivatives. rsc.org

Potential Avenues for Further Mechanistic Biological Research (in vitro)

The biological activity of nitroaromatic compounds is a well-established area of research, with many such compounds exhibiting antimicrobial and anticancer properties. researchgate.netnih.govebi.ac.uk The nitro group is often a key pharmacophore, and its presence in a molecule can lead to significant biological effects. nih.gov

In vitro studies could be designed to investigate the potential biological activity of this compound. For instance, its cytotoxicity against various cancer cell lines could be evaluated. researchgate.netresearchgate.net Furthermore, the photochromic nature of the molecule adds another dimension to its potential biological applications. The use of light to control the activity of a drug, a field known as photopharmacology, is a rapidly growing area of research. nih.govacs.org

It would be of significant interest to explore whether the different isomeric forms of this compound (the closed and open forms) exhibit different biological activities. This could allow for the spatiotemporal control of its effects using light, which has exciting implications for targeted therapies. nih.govmdpi.com Mechanistic studies could delve into how the molecule interacts with biological targets, such as DNA or specific enzymes. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Elucidation and Design

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. research.googlemdpi.comfarmaciajournal.com These technologies can be applied to accelerate the discovery and optimization of novel compounds like this compound.

Table 2: Potential Applications of AI and Machine Learning in this compound Research

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Property Prediction | Predicting photophysical properties, solubility, and toxicity | Prioritizing synthetic targets and reducing experimental costs nih.govresearchgate.netarxiv.org |

| De Novo Design | Generating novel derivatives with desired properties | Expanding the chemical space of functional photochromes researchgate.netspringernature.comlifechemicals.com |

| Synthesis Planning | Proposing efficient synthetic routes | Overcoming synthetic challenges and improving accessibility researchgate.net |

| Data Analysis | Analyzing complex spectroscopic and biological data | Accelerating the understanding of structure-property relationships rsc.org |

By training ML models on existing data for naphthopyrans and nitroaromatic compounds, it may be possible to predict the properties of this compound with a reasonable degree of accuracy before it is even synthesized. research.google This predictive power can guide experimental efforts and focus resources on the most promising candidates for specific applications.

常见问题

Q. What are the primary synthetic routes for 2-Nitronaphtho(1,8-bc)pyran derivatives?

The most efficient method involves rhodium-catalyzed C–H activation of phenolic substrates (e.g., 1-naphthols) directed by hydroxyl groups. For instance, 1-naphthols undergo oxidative coupling with alkynes under Rh catalysis to form the naphtho[1,8-bc]pyran skeleton via regioselective C–H bond cleavage . Alternative approaches include cascade annulative coupling of 3,5-diarylisoxazoles with three equivalents of alkynes, forming fused isoquinoline-naphthopyran frameworks in a single step .

Q. How is the structural integrity of this compound derivatives confirmed?

X-ray crystallography is the gold standard for structural elucidation. For example, crystallographic analysis of 6-methoxy-2-nitronaphtho[1,8-bc]pyran revealed bond angles and torsion critical for understanding electronic conjugation . Complementary techniques include NMR (for regiochemical validation) and mass spectrometry (for molecular weight confirmation).

Q. What are the key safety considerations when handling nitronaphthopyran derivatives?

While specific safety data for this compound is limited, structurally related polycyclic compounds (e.g., naphtho[2,3-a]pyrene) exhibit acute toxicity (oral, dermal, inhalation; Category 4 under GHS). Standard precautions include using PPE, fume hoods, and avoiding environmental release .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in annulative coupling to form this compound frameworks?

Regioselectivity is controlled by catalyst choice and oxidant systems . Rhodium catalysts paired with Cu(II) oxidants (e.g., Cu(OAc)₂) promote sequential C–H activation and alkyne insertion, favoring 1:3 coupling products. For example, β-(2-pyridyl)acetophenone fails to react under standard conditions, highlighting the necessity of directing groups for selectivity . Adjusting solvent polarity (e.g., toluene vs. DMF) further modulates reaction efficiency .

Q. What mechanisms explain the fluorescence properties of this compound derivatives?

Fluorescence arises from extended π-conjugation in the fused aromatic system. Derivatives like hexaphenylated isoquinoline-naphthopyran conjugates exhibit green emission (λem ~500 nm) in both solution and solid states. Acid treatment protonates the isoquinoline nitrogen, quenching fluorescence, while base addition restores emission via deprotonation—a reversible process useful for sensing applications .

Q. How can contradictory data on reaction yields in annulative coupling be resolved?

Yield discrepancies often stem from substrate electronic effects or oxidant efficiency . For example, electron-deficient alkynes show lower reactivity due to reduced alkyne insertion rates. Systematic optimization studies (e.g., varying Cu(II) loadings or switching to Ag-based oxidants) can reconcile such contradictions. Control experiments isolating intermediates (e.g., 1:1 coupling products) are critical for mechanistic clarity .

Q. What strategies enhance the functionalization of this compound for material science applications?

Post-synthetic modifications include:

- Electrophilic aromatic substitution to introduce halogens or nitro groups.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/heteroaryl moieties.

- Coordination chemistry with transition metals (e.g., Pd, Ru) to tune optoelectronic properties .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing reaction intermediates?

- In situ IR spectroscopy monitors alkyne consumption and intermediate formation.

- HPLC-MS identifies transient species (e.g., metallacycles) in catalytic cycles.

- Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise C–H activation pathways .

Q. How can computational methods aid in designing novel this compound derivatives?

DFT calculations predict regioselectivity by comparing transition-state energies for alkyne insertion at competing C–H sites. For example, calculations on Rh(III)-mediated C–H cleavage reveal lower activation barriers for peri-C–H bonds compared to ortho positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。